molecular formula C6H8S B13642522 2-Ethynyltetrahydrothiophene

2-Ethynyltetrahydrothiophene

Cat. No.: B13642522
M. Wt: 112.19 g/mol
InChI Key: WRYKXQRSQDCTCK-UHFFFAOYSA-N
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Description

2-Ethynyltetrahydrothiophene is a sulfur-containing heterocyclic compound characterized by a saturated five-membered tetrahydrothiophene ring with an ethynyl (-C≡CH) substituent at the 2-position. The saturated ring reduces aromaticity compared to thiophene derivatives, altering its reactivity and interaction with biological targets .

Properties

Molecular Formula

C6H8S

Molecular Weight

112.19 g/mol

IUPAC Name

2-ethynylthiolane

InChI

InChI=1S/C6H8S/c1-2-6-4-3-5-7-6/h1,6H,3-5H2

InChI Key

WRYKXQRSQDCTCK-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynylthiolane can be achieved through several methods. One common approach involves the cyclization of 1-mercapto-3-yn-2-ols in the presence of a palladium catalyst and potassium iodide as an additive. This reaction typically takes place in methanol as the solvent, yielding the desired thiophene derivative in good to high yields .

Another method involves the use of elemental sulfur and sodium tert-butoxide to facilitate the cyclization of 1,3-diynes. This reaction proceeds through the formation of a trisulfur radical anion, which acts as a key intermediate .

Industrial Production Methods

Industrial production of 2-ethynylthiolane often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylthiolane undergoes various chemical reactions, including:

    Oxidation: Oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into thiolanes.

    Substitution: Electrophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine are used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolanes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-Ethynylthiolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylthiolane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The ethynyl group can participate in nucleophilic and electrophilic reactions, contributing to its diverse reactivity.

Comparison with Similar Compounds

Comparison with Substituted Tetrahydrothiophenes

Compound Name Structure Type Key Features
2-Ethynyltetrahydrothiophene Saturated ring, ethynyl at C2 High reactivity due to ethynyl group; suitable for click chemistry and polymerization .
3-Ethynyltetrahydrothiophene Saturated ring, ethynyl at C3 Altered regiochemistry reduces electronic conjugation, lowering reactivity in cross-coupling reactions .
2-Methyltetrahydrothiophene Saturated ring, methyl at C2 Lower polarity and reactivity; primarily used as a solvent or intermediate .

Key Findings :

  • The ethynyl group at C2 enhances reactivity for applications like polymer synthesis, whereas methyl substituents (e.g., 2-Methyltetrahydrothiophene) lack this functional versatility.
  • Regiochemistry significantly impacts electronic properties: 2-substituted derivatives exhibit stronger conjugation effects than 3-substituted analogs .

Comparison with Aromatic Thiophene Derivatives

Compound Name Structure Type Key Features
2-Ethynylthiophene Aromatic ring, ethynyl at C2 Aromaticity enables π-π interactions; used in conductive polymers .
3-Ethynylthiophene Aromatic ring, ethynyl at C3 Reduced electronic delocalization compared to 2-substituted isomers .
5-Methylthiophen-2-ylmethanamine Aromatic ring, methyl and amine groups Demonstrates antimicrobial activity due to amine functionality .

Key Findings :

  • Aromatic vs. Saturated Rings : The saturated tetrahydrothiophene ring in 2-Ethynyltetrahydrothiophene lacks π-conjugation, reducing conductivity but improving solubility and metabolic stability compared to aromatic analogs like 2-Ethynylthiophene .
  • Functional Groups : Ethynyl groups enable click chemistry in both aromatic and saturated systems, but the saturated ring may reduce steric hindrance in reactions .

Comparison with Other Heterocyclic Compounds

Compound Name Structure Type Key Features
2-Chlorothieno[3,2-b]thiophene Fused aromatic rings, chlorine substituent Enhanced electronic properties for catalysis; unsuitable for bioapplications due to toxicity .
Thiophene Aromatic ring, no substituents Limited reactivity; serves as a scaffold for functionalized derivatives .

Key Findings :

  • Fused Systems: Compounds like 2-Chlorothieno[3,2-b]thiophene exhibit distinct electronic properties due to fused rings but lack the synthetic flexibility of ethynyl-substituted tetrahydrothiophenes .
  • Biological Activity : Unlike chlorinated fused systems, 2-Ethynyltetrahydrothiophene’s saturated structure may offer better biocompatibility for pharmaceutical applications .

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